Home > Products > Screening Compounds P114511 > N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxyethanamine
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxyethanamine -

N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxyethanamine

Catalog Number: EVT-6230393
CAS Number:
Molecular Formula: C24H36N4O
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. CHF3381 (2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride) []

    Compound Description: CHF3381 is a novel N-methyl-d-aspartate antagonist and reversible monoamine oxidase-A (MAO-A) inhibitor. [] Research indicates that it is being developed as a potential treatment for neuropathic pain. Mechanistic modeling suggests that CHF3381 effectively reduces plasma concentrations of 3,4-dihydroxyphenylglycol (DHPG), a stable metabolite of norepinephrine, in a concentration-dependent manner, indicating its MAO-A inhibitory activity. []

2. 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247) []

    Compound Description: SYA 40247 is identified as a chiral compound with high affinity binding to the 5-HT7 receptor (5-HT7 R). [] This compound exhibits potential as a target for developing new and selective 5-HT7 R ligands.

3. (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide []

    Compound Description: This compound is a novel benzodiazepine-containing gamma-secretase inhibitor designed for potential use in Alzheimer's disease. [] It incorporates a substituted hydrocinnamide C-3 side chain and exhibits excellent in vitro potency with an IC50 value of 0.06 nM.

4. N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C] []

    Compound Description: This compound, N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide labeled with carbon-14 at the carboxyl group, serves as a valuable tool for investigating the pharmacological and pharmacokinetic properties of CCK-A antagonists. []

5. 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one []

    Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. [] To address this, researchers synthesized various N-acyl prodrug derivatives to enhance its bioavailability, leading to improved pharmacokinetic properties while retaining its cardiotonic activity.

6. R-(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone Mesylate (WIN55,212-2) []

    Compound Description: WIN55,212-2 is a full agonist for the G protein activation of cannabinoid receptors and is often used in research to study cannabinoid receptor adaptation and tolerance. [] Studies have shown that chronic administration of WIN55,212-2 leads to tolerance to cannabinoid-mediated behaviors, such as hypoactivity, hypothermia, and antinociception, as well as receptor desensitization and down-regulation in various brain regions. []

Properties

Product Name

N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxyethanamine

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-[(1-ethylimidazol-2-yl)methyl]-2-methoxyethanamine

Molecular Formula

C24H36N4O

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C24H36N4O/c1-3-27-12-10-25-24(27)19-26(13-14-29-2)17-20-7-6-11-28(18-20)23-15-21-8-4-5-9-22(21)16-23/h4-5,8-10,12,20,23H,3,6-7,11,13-19H2,1-2H3

InChI Key

BTEZPEXCXAVDQJ-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1CN(CCOC)CC2CCCN(C2)C3CC4=CC=CC=C4C3

Canonical SMILES

CCN1C=CN=C1CN(CCOC)CC2CCCN(C2)C3CC4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.